molecular formula C7H9N3O B14802818 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- CAS No. 1233243-96-3

3-Pyridinecarboximidamide, N-hydroxy-2-methyl-

Cat. No.: B14802818
CAS No.: 1233243-96-3
M. Wt: 151.17 g/mol
InChI Key: JGGNQDATWGWRIQ-UHFFFAOYSA-N
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Description

3-Pyridinecarboximidamide, N-hydroxy-2-methyl- is a chemical compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- typically involves the reaction of 3-pyridinecarboxylic acid with hydroxylamine and a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboximidamide, N-hydroxy-2-methyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Pyridinecarboximidamide, N-hydroxy-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboximidamide, N-hydroxy-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboximidamide, N-hydroxy-2-[(2-hydroxyethyl)methylamino]-4-methyl-
  • 3-Pyridinecarboximidamide, N-hydroxy-2-[(2-hydroxyethyl)methylamino]-4-methyl-

Uniqueness

3-Pyridinecarboximidamide, N-hydroxy-2-methyl- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

1233243-96-3

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-hydroxy-2-methylpyridine-3-carboximidamide

InChI

InChI=1S/C7H9N3O/c1-5-6(7(8)10-11)3-2-4-9-5/h2-4,11H,1H3,(H2,8,10)

InChI Key

JGGNQDATWGWRIQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC=N1)/C(=N/O)/N

Canonical SMILES

CC1=C(C=CC=N1)C(=NO)N

Origin of Product

United States

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